molecular formula C16H20OSSi B1398754 (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol CAS No. 1217863-50-7

(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol

Cat. No. B1398754
CAS RN: 1217863-50-7
M. Wt: 288.5 g/mol
InChI Key: GYMHMHLSZBSCIM-UHFFFAOYSA-N
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Description

“(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol” is a chemical compound with the CAS Number: 1217863-50-7 . It has a molecular weight of 288.49 and its IUPAC name is (2-{dimethyl [4- (methylsulfanyl)phenyl]silyl}phenyl)methanol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20OSSi/c1-18-14-8-10-15 (11-9-14)19 (2,3)16-7-5-4-6-13 (16)12-17/h4-11,17H,12H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular weight is 288.49 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Solvolysis and Reactivity

  • Solvolysis of Silicon Substituted 2-Silylpyridines : The reactivity of silicon-substituted silylpyridines, including compounds similar to the one , in hydroxylic solvents such as methanol, was studied. The study found differences in reactivity based on the nature of the substituents, providing insights into the steric and electronic effects influencing these reactions (Anderson & Webster, 1968).

Photolysis and Intermediacy

  • Photolysis of 1,1-Dimethyl-2-Phenyl-1-Sila-2-Cyclobutene : This study investigated the photolysis of a related organosilicon compound in methanol. The research helps understand the behavior of similar compounds under photolytic conditions and the formation of intermediates (Tzeng et al., 1981).

Synthesis and Chemical Transformations

  • Synthesis of α-Hydroxy Esters Using Silyl Groups : This study explored the use of silyl groups in asymmetric synthesis, demonstrating how silyl groups like the one in the compound of interest can be used in synthesizing complex molecules (Jung, Ho, & Kim, 2000).
  • Methanol Production and Applications : Methanol, a solvent often used with silyl compounds, has been extensively studied for its versatility in chemical synthesis. The study provides a comprehensive overview of methanol's role in producing and interacting with compounds like the one (Dalena et al., 2018).

Catalysis and Reaction Mechanisms

  • Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol Over Metalloporphyrin Catalysts : This research involved reactions in methanol, a solvent that might be used with the compound . It provides insights into catalysis and reaction mechanisms relevant to organosilicon compounds (Yahong et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-[dimethyl-(4-methylsulfanylphenyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20OSSi/c1-18-14-8-10-15(11-9-14)19(2,3)16-7-5-4-6-13(16)12-17/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMHMHLSZBSCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)SC)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726228
Record name (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217863-50-7
Record name (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-{dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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